

AS1134900: A Technical Guide for Cancer Metabolism Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AS1134900

Cat. No.: B15142184

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1134900 is a novel, potent, and selective small-molecule inhibitor of cytosolic NADP⁺-dependent malic enzyme 1 (ME1), a key enzyme in cancer metabolism. This document provides an in-depth technical guide on **AS1134900**, summarizing its mechanism of action, biochemical and cellular activities, and the experimental protocols used for its characterization. The information presented is intended to support researchers and drug development professionals in utilizing **AS1134900** as a tool for investigating the role of ME1 in cancer and exploring its therapeutic potential.

Introduction

Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival. One such adaptation is the increased reliance on specific enzymes for the production of essential metabolites. Malic enzyme 1 (ME1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of L-malate to pyruvate, generating NADPH in the process.^[1] NADPH is a critical reducing equivalent for anabolic processes, such as fatty acid synthesis, and for maintaining redox homeostasis by regenerating reduced glutathione. In many cancers, the upregulation of ME1 is associated with malignant phenotypes, making it an attractive target for therapeutic intervention.

AS1134900 has been identified as a highly selective, allosteric inhibitor of ME1.^{[2][3][4]} This guide details its biochemical properties and the methodologies employed in its evaluation.

Mechanism of Action

AS1134900 is an uncompetitive inhibitor of ME1 with respect to both of its substrates, L-malate and NADP+.^{[1][2]} This means that **AS1134900** binds to the enzyme-substrate complex, and not to the free enzyme. X-ray crystallography studies have revealed that **AS1134900** binds to a novel allosteric site on ME1, distinct from the active site.^{[2][4]} This binding locks the enzyme in an inactive conformation, preventing the catalytic reaction.

Quantitative Data Summary

The following tables summarize the key quantitative data for **AS1134900** from biochemical and cellular assays.

Table 1: Biochemical Activity of AS1134900 against Malic Enzyme 1

Parameter	Value	Assay Conditions
IC50	0.73 μ M	Diaphorase/resazurin-coupled ME1 assay
Inhibition Type	Uncompetitive	Enzyme kinetics analysis
Selectivity	Selective for ME1 over ME2	Comparative enzyme assays

Table 2: Enzyme Kinetics of ME1 in the Presence of AS1134900

AS1134900 Conc. (μ M)	Km for L-malate (μ M)	Vmax (relative units)
0	120	1.00
1	60	0.50
3	30	0.25

Note: The values in Table 2 are approximate and derived from graphical representations in the source literature for illustrative purposes.

Table 3: Cellular Activity of AS1134900

Assay	Cell Line	Result
Cell Viability	PATU-8988T (pancreatic cancer)	No significant reduction in cell proliferation
Permeability	Parallel Artificial Membrane Permeability Assay (PAMPA)	Limited cell permeability

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Diaphorase/Resazurin-Coupled ME1 Enzymatic Assay

This assay is used to determine the enzymatic activity of ME1 and the inhibitory potency of compounds like **AS1134900**.

Principle: The NADPH produced by the ME1 reaction is used by diaphorase to reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The rate of resorufin formation is proportional to the ME1 activity.

Materials:

- Recombinant human ME1 enzyme
- L-malate
- NADP+
- Diaphorase
- Resazurin
- Assay buffer (e.g., Tris-HCl, pH 7.5)

- **AS1134900** or other test compounds
- 384-well assay plates
- Fluorescence plate reader

Procedure:

- Prepare a reaction mixture containing L-malate, NADP⁺, diaphorase, and resazurin in the assay buffer.
- Add the test compound (**AS1134900**) at various concentrations to the wells of the assay plate.
- To initiate the reaction, add the ME1 enzyme to the wells.
- Incubate the plate at room temperature.
- Measure the fluorescence of resorufin (Excitation: ~540 nm, Emission: ~590 nm) at multiple time points to determine the reaction rate.
- Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across a lipid membrane, providing an indication of its potential for cell membrane penetration.

Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor wells, and its diffusion across the membrane into the acceptor wells is measured over time.

Materials:

- 96-well filter plates (donor plate)
- 96-well acceptor plates

- Lipid solution (e.g., phosphatidylcholine in dodecane)
- Test compound (**AS1134900**)
- Phosphate-buffered saline (PBS), pH 7.4
- Analytical instrumentation for compound quantification (e.g., LC-MS/MS)

Procedure:

- Coat the filter membrane of the donor plate with the lipid solution.
- Add the test compound dissolved in PBS to the donor wells.
- Add fresh PBS to the acceptor wells.
- Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).
- After incubation, determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method.
- Calculate the apparent permeability coefficient (P_{app}) using the following formula:

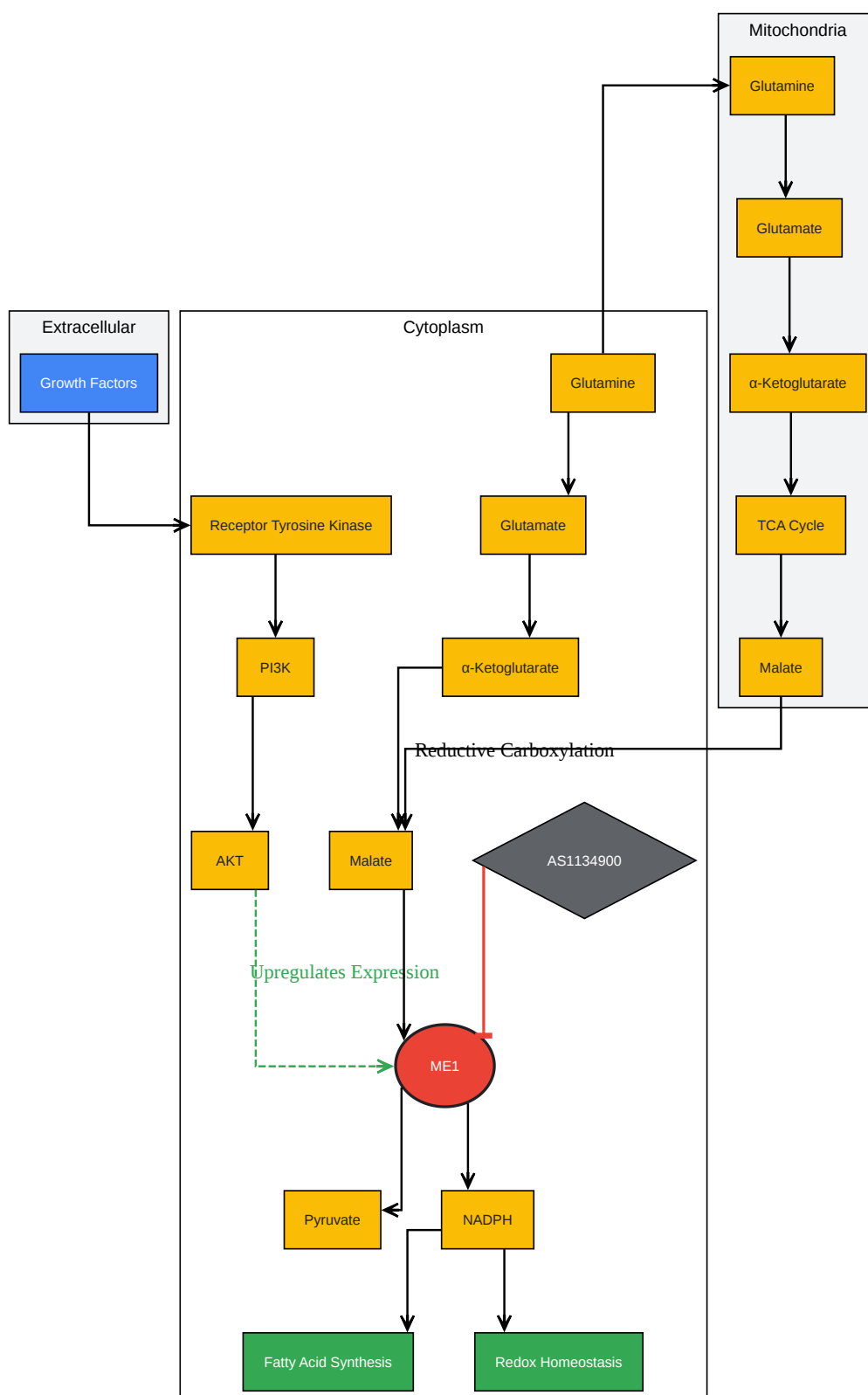
$$P_{app} = (V_A / (\text{Area} * \text{time})) * \ln((C_{\text{Donor}}(\text{final}) - C_{\text{Acceptor}}(\text{final})) / C_{\text{Donor}}(\text{initial}))$$

Where:

- V_A = Volume of the acceptor well
- Area = Surface area of the membrane
- time = Incubation time
- C = Concentration of the compound

Visualizations

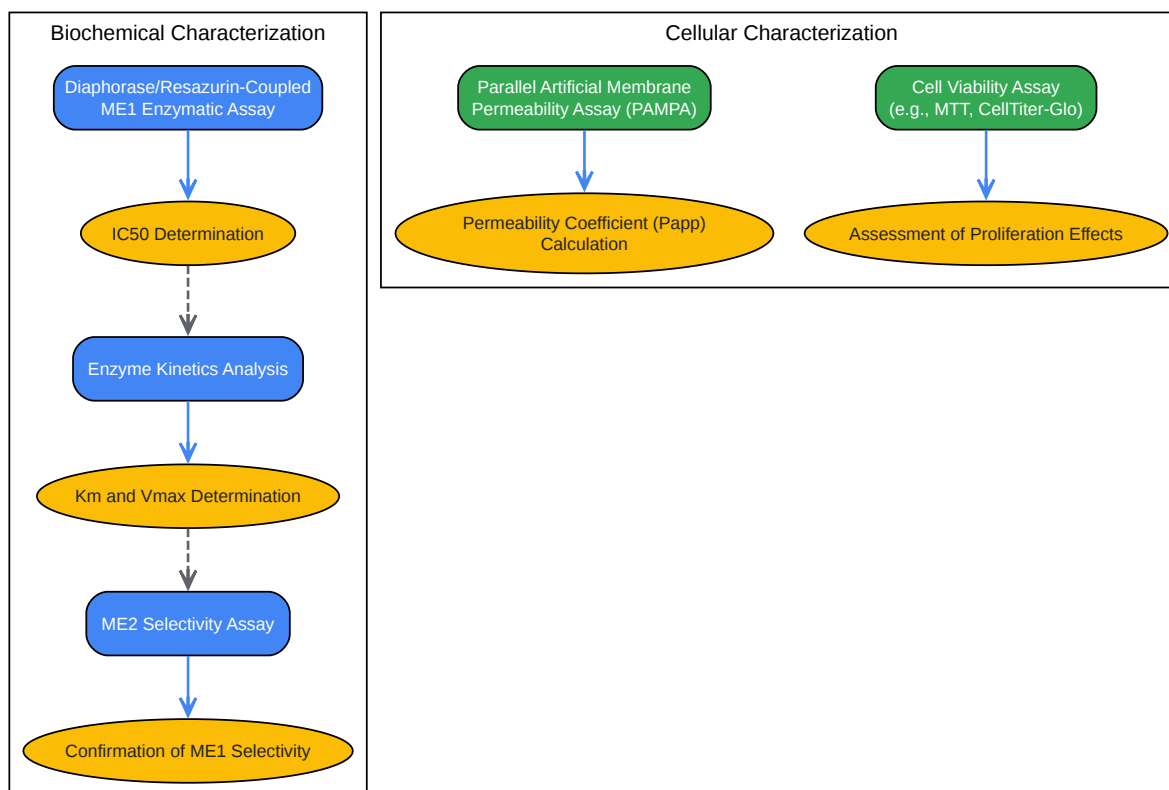
Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Role of ME1 in cancer metabolism and its inhibition by **AS1134900**.

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of **AS1134900**.

Conclusion

AS1134900 is a valuable chemical probe for studying the role of ME1 in cancer metabolism. Its high potency and selectivity make it a useful tool for elucidating the downstream effects of ME1 inhibition. While its limited cell permeability may restrict its direct therapeutic application in its

current form, **AS1134900** serves as an important lead compound for the development of future ME1-targeted therapies. The detailed protocols and data presented in this guide are intended to facilitate further research into the function of ME1 and the development of novel anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [AS1134900: A Technical Guide for Cancer Metabolism Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142184#as1134900-for-cancer-metabolism-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com